molecular formula C11H7Cl2NO2 B11861890 Methyl 2,5-dichloroquinoline-4-carboxylate CAS No. 62482-34-2

Methyl 2,5-dichloroquinoline-4-carboxylate

Cat. No.: B11861890
CAS No.: 62482-34-2
M. Wt: 256.08 g/mol
InChI Key: SIEIFBKFFHCECW-UHFFFAOYSA-N
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Description

Methyl 2,5-dichloroquinoline-4-carboxylate: is a quinoline derivative known for its diverse applications in medicinal chemistry and synthetic organic chemistry This compound is characterized by the presence of two chlorine atoms at the 2 and 5 positions of the quinoline ring, and a carboxylate ester group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,5-dichloroquinoline-4-carboxylate typically involves the chlorination of quinoline derivatives followed by esterification. One common method includes the reaction of 2,5-dichloroquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,5-dichloroquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

Chemistry: Methyl 2,5-dichloroquinoline-4-carboxylate is used as an intermediate in the synthesis of more complex quinoline derivatives. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial and anticancer agent. Its derivatives have shown promising activity against various pathogens and cancer cell lines.

Industry: The compound is used in the development of dyes, pigments, and agrochemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of methyl 2,5-dichloroquinoline-4-carboxylate involves its interaction with biological targets such as enzymes and receptors. The chlorine atoms and ester group contribute to its binding affinity and reactivity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, leading to the disruption of essential biological pathways .

Comparison with Similar Compounds

  • Methyl 4,8-dichloroquinoline-2-carboxylate
  • Methyl 2,4-dichloroquinazoline-5-carboxylate

Comparison: Methyl 2,5-dichloroquinoline-4-carboxylate is unique due to the specific positioning of the chlorine atoms and the ester group, which influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications .

Properties

CAS No.

62482-34-2

Molecular Formula

C11H7Cl2NO2

Molecular Weight

256.08 g/mol

IUPAC Name

methyl 2,5-dichloroquinoline-4-carboxylate

InChI

InChI=1S/C11H7Cl2NO2/c1-16-11(15)6-5-9(13)14-8-4-2-3-7(12)10(6)8/h2-5H,1H3

InChI Key

SIEIFBKFFHCECW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C(=CC=C2)Cl)Cl

Origin of Product

United States

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